molecular formula C20H17ClN4O2S B6058322 N-(4-chlorophenyl)-2-[(2Z)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide

N-(4-chlorophenyl)-2-[(2Z)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B6058322
M. Wt: 412.9 g/mol
InChI Key: YHABUFQCOSLQNU-XJLPLWBLSA-N
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Description

N-(4-chlorophenyl)-2-[(2Z)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a hydrazone linkage, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(2Z)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Hydrazone Formation: The thiazolidinone intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage.

    Final Coupling: The hydrazone intermediate is coupled with a chlorophenyl acetamide derivative under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(2Z)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Amines, thiols; typically carried out in polar solvents under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(2Z)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: Explored for its use in the development of novel polymers and materials with unique electronic properties.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(2Z)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins involved in inflammatory and microbial pathways.

    Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell wall synthesis, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the thiazolidinone and hydrazone moieties.

    4-chloro-N-(2-oxo-2-phenylethyl)benzamide: Another analog with a different substitution pattern on the phenyl ring.

Uniqueness

N-(4-chlorophenyl)-2-[(2Z)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide is unique due to its combination of a thiazolidinone ring, hydrazone linkage, and chlorophenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(2Z)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c21-15-8-10-16(11-9-15)23-18(26)13-17-19(27)24-20(28-17)25-22-12-4-7-14-5-2-1-3-6-14/h1-12,17H,13H2,(H,23,26)(H,24,25,27)/b7-4+,22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHABUFQCOSLQNU-XJLPLWBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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